Benzo[a]pyrene-d12
Benzo[a]pyrene-d12
Benzo[a]pyrene-d12 is an isotope-labeled analog of the polycyclic aromatic hydrocarbon benzo[a]pyrene, wherein all the carbon attached protons (C-H) are replaced by deuterium atoms.
Brand Name:
Vulcanchem
CAS No.:
63466-71-7
VCID:
VC21064192
InChI:
InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
SMILES:
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3
Molecular Formula:
C20H12
Molecular Weight:
264.4 g/mol
Benzo[a]pyrene-d12
CAS No.: 63466-71-7
Cat. No.: VC21064192
Molecular Formula: C20H12
Molecular Weight: 264.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Benzo[a]pyrene-d12 is an isotope-labeled analog of the polycyclic aromatic hydrocarbon benzo[a]pyrene, wherein all the carbon attached protons (C-H) are replaced by deuterium atoms. |
|---|---|
| CAS No. | 63466-71-7 |
| Molecular Formula | C20H12 |
| Molecular Weight | 264.4 g/mol |
| IUPAC Name | 1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[a]pyrene |
| Standard InChI | InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
| Standard InChI Key | FMMWHPNWAFZXNH-AQZSQYOVSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C3=C4C(=C(C2=C1[2H])[2H])C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C(=C3[2H])[2H])[2H])[2H])[2H])[2H] |
| SMILES | C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3 |
| Canonical SMILES | C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3 |
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